molecular formula C9H19NO B1434944 Cyclopentanemethanol, 1-[(ethylamino)methyl]- CAS No. 1549855-30-2

Cyclopentanemethanol, 1-[(ethylamino)methyl]-

Cat. No.: B1434944
CAS No.: 1549855-30-2
M. Wt: 157.25 g/mol
InChI Key: PIAKMDLRTPKUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanemethanol, 1-[(ethylamino)methyl]- is a cyclic organic compound that has a variety of applications in the pharmaceutical and biotechnological industries. It is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds. It is also used as a starting material in the synthesis of a number of drugs and pharmaceuticals.

Scientific Research Applications

Cyclopentanemethanol, 1-[(ethylamino)methyl]- has a variety of applications in scientific research. It is used as a starting material in the synthesis of a number of drugs and pharmaceuticals. It is also used as a building block for the synthesis of a wide range of compounds. In addition, it is used in the synthesis of peptides, peptidomimetics, and other organic compounds. It is also used in the synthesis of polymers and other materials for use in medical and industrial applications.

Mechanism of Action

The mechanism of action of cyclopentanemethanol, 1-[(ethylamino)methyl]- is not well understood. However, it is believed that the compound is able to bind to a variety of proteins and enzymes in the body. This binding may lead to a variety of physiological effects, depending on the target protein or enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of cyclopentanemethanol, 1-[(ethylamino)methyl]- are not well understood. However, it is believed that the compound is able to bind to a variety of proteins and enzymes in the body. This binding may lead to a variety of physiological effects, depending on the target protein or enzyme. It is also believed that the compound may act as an agonist or antagonist of certain receptors and enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using cyclopentanemethanol, 1-[(ethylamino)methyl]- in lab experiments is its versatility. The compound is relatively easy to synthesize and can be used as a building block for the synthesis of a wide range of compounds. It is also relatively stable and can be stored for long periods of time. The main limitation of using cyclopentanemethanol, 1-[(ethylamino)methyl]- in lab experiments is its potential toxicity. The compound is known to be toxic to humans and animals and should only be used in a well-ventilated area with appropriate safety precautions.

Future Directions

In the future, cyclopentanemethanol, 1-[(ethylamino)methyl]- could be used in the development of new drugs and pharmaceuticals. It could also be used in the synthesis of peptides, peptidomimetics, and other organic compounds. In addition, it could be used in the synthesis of polymers and other materials for use in medical and industrial applications. Finally, it could be used in the development of new biotechnologies and in the study of biochemical and physiological processes.

Properties

IUPAC Name

[1-(ethylaminomethyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-10-7-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAKMDLRTPKUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.